1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
Description
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride (CAS: 1461706-53-5) is a hydrochloride salt of an aromatic ketone derivative featuring a 2-aminoethyl substituent on the para-position of the phenyl ring. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (calculated). While specific melting point data for this compound are unavailable in the provided evidence, analogous hydrochloride salts of aromatic amines typically exhibit melting points between 150–250°C, depending on substituent effects .
Properties
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKKEUKWLSTFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-67-6 | |
| Record name | 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride typically involves the reaction of 4-acetylphenylacetonitrile with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block : This compound is widely utilized as a precursor in organic synthesis, enabling the creation of more complex chemical entities. Its ability to undergo various reactions typical of amines and ketones makes it valuable for developing derivatives with enhanced biological activities .
Biology
- Enzyme Interactions : The compound is instrumental in studying enzyme interactions and protein modifications. It can bind to specific enzymes, altering their activity and thereby influencing cellular pathways .
- Pharmacological Research : Preliminary studies suggest that compounds with similar structures exhibit potential pharmacological effects, including antidepressant activities . Further investigations are necessary to elucidate the biological mechanisms at play.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride serves as an intermediate in the synthesis of specialty chemicals, contributing to various manufacturing processes .
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Study on Enzyme Activity : Research has demonstrated that 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride can alter the activity of certain enzymes, impacting metabolic pathways. This finding supports its use in pharmacological research aimed at drug development .
- Pharmacological Potential : Investigations into structurally similar compounds have indicated that they may possess antidepressant properties, suggesting that 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride could also exhibit similar effects, warranting further exploration .
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride and related compounds:
Key Structural and Functional Insights
Substituent Effects on Solubility and Reactivity: The 2-aminoethyl group in the target compound introduces a basic primary amine, which, when protonated as a hydrochloride salt, improves aqueous solubility compared to non-ionic analogs like 1-[4-(1-methylethyl)phenyl]ethan-1-one .
Biological and Pharmaceutical Relevance: The 4-hydroxyphenyl derivative (CAS: 67828-68-6) demonstrates the impact of hydroxylation on melting point and pharmacological relevance, as it is linked to adrenaline impurity profiles . Stereochemistry: The (S)-1-aminoethyl variant () highlights the role of chirality in drug design, where enantiomeric purity can dictate receptor binding efficacy .
Synthetic Utility: Compounds like (1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}ethanone oxime hydrochloride () illustrate how functional group diversification (e.g., oxime, dimethylaminoethoxy) expands applications in coordination chemistry or prodrug development .
Biological Activity
1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, also known as a hydrochloride salt of 1-[4-(2-aminoethyl)phenyl]ethanone, is a compound characterized by its phenyl ring substituted with an aminoethyl group. This structural feature contributes significantly to its biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 199.68 g/mol
- Structure : The compound features a ketone functional group and an aminoethyl side chain, which are crucial for its interaction with biological targets.
The biological activity of 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The amino group can interact with specific biological receptors, influencing their activity and potentially modulating signaling pathways.
- Enzymatic Participation : The ketone group may participate in enzymatic reactions, leading to the formation of metabolites that can exert biological effects.
- Cellular Pathway Modulation : The compound can affect cellular pathways, impacting cell function and behavior.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that derivatives of the compound exhibit antimicrobial properties against various pathogens. For instance, structural analogs have shown effective inhibition against bacteria like E. coli and B. cereus.
- Dopamine Receptor Activity : The compound has been investigated for its potential as a dopamine receptor modulator, particularly concerning D3 dopamine receptors. Its structural analogs have been shown to promote β-arrestin translocation and G protein activation, indicating its role in neuropharmacology.
- Potential Therapeutic Applications : Due to its interactions with neurotransmitter systems, the compound is being explored for potential therapeutic uses in conditions such as schizophrenia and other neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationships observed in various analogs of 1-[4-(2-aminoethyl)phenyl]ethan-1-one hydrochloride:
| Compound Name | EC50 (nM) | Emax (% Control) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| Compound 1 | 710 ± 150 | 102 ± 4.2 | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | 36 ± 3.1 | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | 95 ± 6 | 6,800 ± 1,400 |
Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacterial strains:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.23 | Bacillus cereus |
| Compound B | 0.47 | Escherichia coli |
| Compound C | 0.11 | Staphylococcus aureus |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies : A study investigating the agonistic activity at TAAR1 receptors demonstrated that certain analogs exhibited dose-dependent activation, suggesting potential applications in treating mood disorders .
- Antimicrobial Research : Research published on antimicrobial activity revealed that specific derivatives displayed significant efficacy against resistant bacterial strains, showcasing their potential as therapeutic agents .
- Pharmacological Profiling : Comprehensive pharmacological profiling has been conducted to assess the receptor binding affinity and functional activity of this compound in comparison to established drugs .
Q & A
Q. What are the standard protocols for synthesizing 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride, and how can reaction conditions be optimized for higher purity?
Answer: The synthesis typically involves a multi-step process, including alkylation, amination, and subsequent hydrochlorination. Key steps include:
- Alkylation: Reacting 4-(2-aminoethyl)acetophenone with ethyl chloroacetate in ethanol under reflux conditions (60–80°C for 6–8 hours) to form the intermediate .
- Amination: Introducing the aminoethyl group via nucleophilic substitution using ammonia or methylamine in methanol, monitored by TLC .
- Hydrochlorination: Treating the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .
Optimization Strategies:
- Solvent Selection: Methanol or ethanol improves solubility and reaction homogeneity .
- Catalysts: KOH or ZnCl₂ enhances reaction rates in condensation steps .
- Continuous Flow Reactors: Industrial-scale methods employ flow reactors to improve yield (≥85%) and purity (≥98%) .
Q. Table 1: Reaction Conditions and Outcomes
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Alkylation | Ethanol | 70 | None | 65 | 90 |
| Amination | Methanol | 50 | KOH | 78 | 92 |
| Hydrochlorination | Ether | 25 | HCl gas | 82 | 95 |
Q. What analytical methods are recommended for characterizing the structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and proton environments. For example, the aromatic protons at δ 7.2–7.4 ppm and the aminoethyl protons at δ 2.8–3.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 224.12) .
- X-ray Crystallography: Resolves crystal structure and hydrogen bonding patterns, critical for understanding stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer: Discrepancies in biological activity (e.g., serotonin receptor modulation vs. dopamine pathway effects) often stem from:
- Experimental Variability: Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or assay conditions (pH, temperature) .
- Concentration Gradients: Dose-dependent effects may reverse at higher concentrations (e.g., agonism vs. antagonism) .
Methodological Solutions:
- Standardized Assays: Use validated protocols (e.g., radioligand binding assays with consistent ATP levels) .
- Control Groups: Include positive/negative controls (e.g., ketanserin for serotonin receptors) to normalize data .
- Multi-Omics Profiling: Combine transcriptomics and proteomics to identify off-target effects .
Q. Table 2: Conflicting Biological Findings
| Study Focus | Observed Activity | Cell Line | Concentration (µM) | Reference |
|---|---|---|---|---|
| Serotonin Receptor | Agonism | HEK-293 | 10 | |
| Dopamine Pathways | Antagonism | SH-SY5Y | 50 |
Q. What strategies are effective in enhancing the compound's stability under various experimental conditions?
Answer:
- Lyophilization: Freeze-drying the hydrochloride salt improves long-term stability (≥5 years at -20°C) .
- Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the aminoethyl group .
- Light Protection: Store in amber vials to avoid photodegradation of the aromatic ketone moiety .
Q. How does the compound interact with neurotransmitter receptors, and what methodological approaches are used to study these interactions?
Answer: The compound’s aminoethyl group facilitates binding to G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂A) and dopamine (D₂) receptors. Key methodologies include:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD = 120 nM for 5-HT₂A) .
- Calcium Flux Assays: Quantifies receptor activation via FLIPR™ systems in transfected cells .
- Molecular Dynamics Simulations: Predicts binding poses and interaction energies using software like GROMACS .
Q. Table 3: Receptor Interaction Data
| Receptor | Assay Type | KD (nM) | Efficacy (% Control) |
|---|---|---|---|
| 5-HT₂A | SPR | 120 | 85 |
| D₂ | Calcium Flux | 450 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
